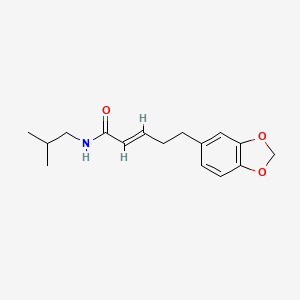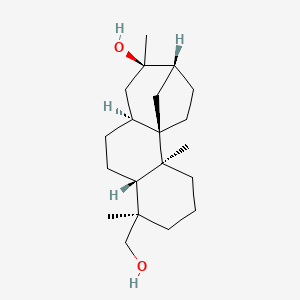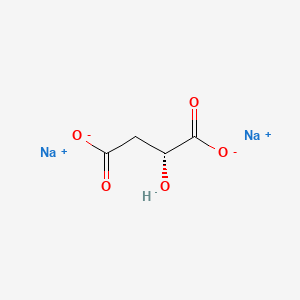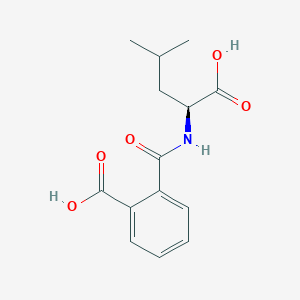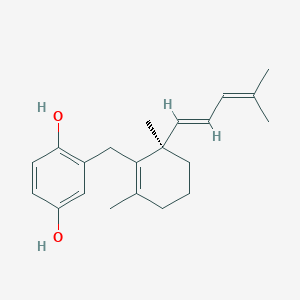![molecular formula C10H16 B1253599 (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene CAS No. 563-34-8](/img/structure/B1253599.png)
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
Overview
Description
“(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene” is a type of bicyclic compound . Bicyclic compounds are a class of organic compounds that contain two fused rings in their structure .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis
The molecular structure of “(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene” is characterized by a bicyclic framework with a quaternary carbon center . The structure also includes a methyl group and a propyl group attached to the bicyclic framework .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene” is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is facilitated by an organic or an iridium photoredox catalyst and blue LED irradiation .Scientific Research Applications
Reactivity and Synthetic Applications
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene is a highly strained bicyclic intermediate, known for generating trimethylenemethane (TMM) diradicals. These diradicals, influenced by reaction temperature and substitution patterns, participate in various strain-induced transformations. These transformations are essential in synthesizing natural products containing unique structures like triquinane and tropone. Such chemical behaviors make the compound valuable for synthetic applications in creating complex organic molecules (Lee & Ghorai, 2021).
Catalysis and Polymer Synthesis
The compound finds its application in catalysis, particularly in palladium-catalyzed bicyclization with carbonyl insertion. This process is pivotal for synthesizing various 2-(bicyclo[3.1.0]hex-1-yl)acrylates, potential monomers for low-shrinkage polymers. The tailored reactivity of the Pd catalyst system in this reaction highlights the compound's significance in polymer synthesis, facilitating the creation of materials with desirable physical properties (Bagutski et al., 2006).
Gold(I) Catalyzed Transformations
Gold(I) catalyzed isomerization is another intriguing application of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene. This reaction allows the efficient synthesis of functionalized acetoxy bicyclo[3.1.0]hexenes, which are further convertible to 2-cycloalken-1-ones. Such transformations are essential in organic synthesis, providing a pathway to synthesize a range of bicyclic compounds under mild conditions (Buzas & Gagosz, 2006).
Mechanism of Action
properties
IUPAC Name |
2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9?,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAZVFVOEIRWHN-AXDSSHIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(C1C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@]2(C1C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722248 | |
| Record name | (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene | |
CAS RN |
563-34-8 | |
| Record name | (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


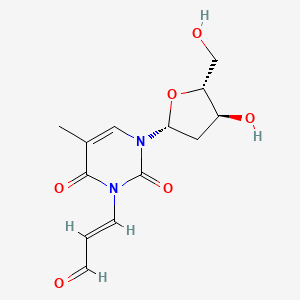
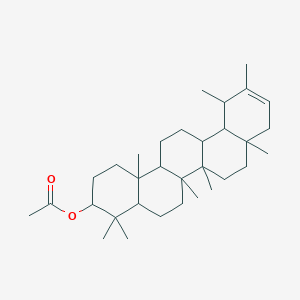
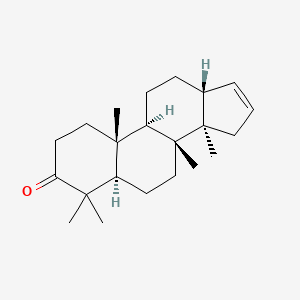
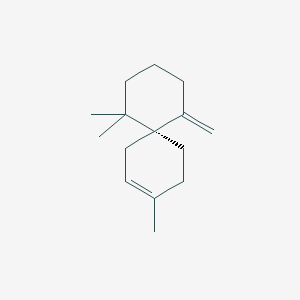
![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)
